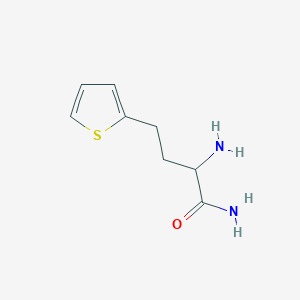

2-Amino-4-(thiophen-2-yl)butanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-amino-4-thiophen-2-ylbutanamide |

InChI |

InChI=1S/C8H12N2OS/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H2,10,11) |

InChI Key |

WNQBDOAWBWPRRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CCC(C(=O)N)N |

Origin of Product |

United States |

Contextualization of Butanamide Scaffolds in Organic and Medicinal Chemistry

The butanamide framework, a derivative of butyric acid, serves as a versatile and valuable scaffold in the design of new chemical entities. wikipedia.org Butanamide and its derivatives are characterized by a four-carbon chain with an amide group. This structural simplicity belies a significant capacity for chemical modification and a surprising range of biological activities.

Derivatives of butanamide have demonstrated a notable propensity for interacting with biological systems, exhibiting activities such as anticonvulsant and histone deacetylase inhibitory effects. wikipedia.org A prominent example is Brivaracetam, a butanamide derivative utilized in the treatment of partial-onset seizures associated with epilepsy. nih.gov The butanamide core in these molecules often plays a crucial role in establishing key interactions with biological targets, influencing properties such as solubility, stability, and bioavailability. The amide bond itself is a fundamental feature in countless biologically active molecules, including peptides and proteins, highlighting its importance in molecular recognition and interaction. ajchem-a.com

Significance of Thiophene Heterocycles in Synthetic and Biological Sciences

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged heterocycle in the realm of synthetic and medicinal chemistry. nih.govnih.gov Its unique electronic properties and ability to serve as a bioisostere for the benzene (B151609) ring have made it a frequent component in the design of new drugs. nih.gov The thiophene ring is not merely a passive structural element; it actively influences the pharmacological profile of a molecule, often enhancing its interaction with biological targets. nih.gov

The versatility of the thiophene ring is underscored by its presence in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory agents like Suprofen, and anticancer drugs. nih.gov Thiophene derivatives have been shown to possess a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govxisdxjxsu.asia The ease with which the thiophene ring can be functionalized allows for the systematic exploration of structure-activity relationships, enabling chemists to fine-tune the properties of a molecule to achieve desired therapeutic effects. researchgate.net For instance, the metabolism of some thiophene-containing drugs can lead to the formation of reactive metabolites, a factor that must be carefully considered in drug design. acs.org

Theoretical and Computational Chemistry Studies on 2 Amino 4 Thiophen 2 Yl Butanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of 2-Amino-4-(thiophen-2-yl)butanamide and related thiophene-containing compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the equilibrium geometries and electronic properties of molecules. For thiophene (B33073) derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netscispace.com These calculations are crucial for understanding the three-dimensional conformation of this compound, which is essential for its biological activity. The optimized molecular structure reveals the spatial arrangement of the thiophene ring relative to the butanamide side chain. researchgate.net For instance, in a related compound, the thiophene ring and a pyrimidine (B1678525) ring were found to subtend an angle of 42.72 (5)°. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Thiophene Derivative This table is illustrative and based on typical findings for related structures. Specific values for this compound would require dedicated calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-S (thiophene) | 1.74 | |

| C-C (thiophene) | 1.37 - 1.42 | |

| C=O | 1.23 | |

| C-N (amide) | 1.34 | |

| C-S-C | 92.2 | |

| O=C-N | 123.5 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. tci-thaijo.org FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attacks on this compound. youtube.comyoutube.com The distribution of these orbitals indicates the molecule's potential to interact with biological targets. libretexts.org

Table 2: Frontier Molecular Orbital (FMO) Properties This table is illustrative and based on general principles of FMO theory. Specific values for this compound would require dedicated calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | Indicates molecular stability and chemical reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and formally unoccupied non-Lewis orbitals (antibonding or Rydberg). sphinxsai.com This delocalization, or hyperconjugation, leads to the stabilization of the molecule. nih.gov In compounds containing amide and thiophene groups, NBO analysis can reveal significant intramolecular charge transfer and hydrogen bonding. sphinxsai.comdocumentsdelivered.com For this compound, this analysis would identify key interactions, such as those between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, which contribute to its conformational stability. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. tci-thaijo.org Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors.

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus

Target Identification and Mechanism of Action (In Vitro Studies)

In vitro research has focused on elucidating the specific molecular interactions through which 2-aminothiophene derivatives exert their biological effects. These studies are crucial for understanding their potential as therapeutic agents.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling, is a known target for various modulators. nih.gov While direct studies on 2-Amino-4-(thiophen-2-yl)butanamide are not extensively documented, the broader class of Transient Receptor Potential (TRP) channels is modulated by synthetic compounds like (2-aminoethyl) diphenylboronate (2-APB). cellphysiolbiochem.com 2-APB exhibits complex interactions, inhibiting several TRP channels while activating TRPV1 and TRPV3 at high concentrations. cellphysiolbiochem.com The modulation of TRPV channels is a promising area for drug development due to their significant roles in various physiological and pathophysiological processes. cellphysiolbiochem.comscispace.com

Carbonic Anhydrase: Thiophene-based compounds have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for many physiological processes. nih.gov A series of 4-substituted thiophene-2-sulfonamides demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase II (hCA II). nih.gov The inhibition mechanism often involves the sulfonamide group binding to the zinc ion in the enzyme's active site. nih.govunifi.it Some inhibitors may act as prodrugs, being cleaved within the active site to release the active inhibitory molecule. drugbank.com

RNA Polymerase: The inhibition of RNA polymerase, an enzyme essential for gene transcription, is another mechanism explored for therapeutic intervention. Pyrrole–imidazole polyamides, which are synthetic DNA-binding ligands, have been designed to block the transcription of specific genes, such as those required by HIV-1, by inhibiting the binding of transcription factors to DNA. nih.gov This approach demonstrates that small molecules can be tailored to target specific DNA sequences within RNA polymerase II promoters, thereby regulating gene expression and inhibiting viral replication. nih.gov

Glutamine Synthetase: Glutamine synthetase (GS) is a vital enzyme, particularly in cancer metabolism, as it provides glutamine for cellular growth. nih.gov Amino acid analogs have been shown to act as antagonists of glutamine synthetase, reducing its expression and leading to a decrease in intracellular glutamine. nih.gov Similarly, substituted phosphinothricins, which are analogs of a natural GS inhibitor, have been shown to inhibit plant glutamine synthetases, highlighting the potential for targeting this enzyme with specifically designed molecules. nih.gov

Raf/MEK/ERK Pathway: The Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. nih.govyoutube.com Aberrant activation of this pathway is common in many cancers and contributes to drug resistance. nih.gov Studies have shown that activation of Raf-1 can significantly increase resistance to chemotherapeutic drugs like doxorubicin. nih.gov Therefore, inhibitors targeting this pathway are considered a viable strategy for cancer therapy. nih.govnih.gov

Apoptosis Induction: Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. nih.gov Several 2-aminothiophene derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, compound 4 , was found to effectively induce both apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.comresearchgate.net Flow cytometry analysis revealed that treatment with this compound led to a significant increase in both early and late apoptotic cell populations. mdpi.com Similarly, other synthetic compounds have been shown to trigger caspase-dependent apoptosis, confirming this as a key mechanism of their anticancer action. mdpi.com

Cellular Level Biological Effects (In Vitro Assays)

Building on the mechanistic understanding from target-based studies, in vitro assays using cell lines provide direct evidence of the biological effects of 2-aminothiophene derivatives.

Antiproliferative Activity: Derivatives of 2-aminothiophene have shown significant antiproliferative potential against various human cancer cell lines. daneshyari.comnih.gov In one study, derivatives 6CN14 and 7CN09 were particularly effective against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cells, with their inhibitory effects being comparable or superior to the standard drug doxorubicin. daneshyari.comnih.gov Notably, these compounds exhibited a protective effect on non-tumor mouse fibroblast (3T3) cells. daneshyari.comnih.gov The mechanism appears to be cytostatic, interfering with the cell cycle progression rather than causing widespread apoptosis. daneshyari.comnih.gov Other studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines and 2-amino-1,4-naphthoquinone-benzamides have also reported potent cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govmdpi.comhilarispublisher.com

Table 1: Antiproliferative Activity of Selected Thiophene (B33073) Derivatives

| Derivative | Cell Line | Activity | Source |

|---|---|---|---|

| 6CN14 | HeLa (Cervical Adenocarcinoma) | High antiproliferative potential, comparable to Doxorubicin. | daneshyari.comnih.gov |

| 7CN09 | HeLa (Cervical Adenocarcinoma) | High antiproliferative potential, comparable to Doxorubicin. | daneshyari.comnih.gov |

| 6CN14 | PANC-1 (Pancreatic Adenocarcinoma) | High antiproliferative potential. | daneshyari.comnih.gov |

| 7CN09 | PANC-1 (Pancreatic Adenocarcinoma) | High antiproliferative potential. | daneshyari.comnih.gov |

| Ester 2 (2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidine) | MDA-MB-231 (Breast Cancer) | IC50 of 52.56 μg/mL. | mdpi.com |

| Compound 4 (Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative) | MCF-7 (Breast Cancer) | Induces apoptosis; 26.86% reduction in cell viability. | researchgate.netnih.gov |

Antifungal Activity: The search for new antifungal agents is driven by increasing resistance to existing drugs. nih.gov Substituted 2-aminothiophenes have emerged as promising candidates. nih.govresearchgate.net A study evaluating fifteen 2-aminothiophene derivatives against clinical isolates of Candida and Cryptococcus found that many compounds exhibited fungicidal activity. researchgate.net The presence of a cycloalkyl ring fused to the thiophene moiety was identified as important for activity, with compound 4d being the most active against Cryptococcus strains. researchgate.net Another study found that compound 2 , a substituted 2-aminothiophene, was the most active against a range of yeasts, dermatophytes, and Aspergillus species, with its mechanism involving an effect on the fungal protein profile. nih.gov

Antibacterial Effects: While the primary focus of many studies on 2-aminothiophenes has been on their antifungal and antiproliferative properties, the broad biological activity of this class of compounds suggests potential for antibacterial applications, though this area requires more specific investigation.

Antileishmanial Effects: Leishmaniasis is a neglected tropical disease for which current treatments have significant limitations, making the search for new drugs urgent. nih.govresearchgate.net Thiophene derivatives have shown considerable promise as antileishmanial agents. nih.govmdpi.com The 2-amino-thiophenic derivative SB-200 was effective at inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes with low micromolar IC50 values. nih.govresearchgate.net The mechanism against L. infantum was linked to the loss of cell membrane integrity. nih.govresearchgate.net Further studies have shown that 2-aminothiophene derivatives can also induce apoptosis-like death in Leishmania (Leishmania) amazonensis and possess immunomodulatory activity, highlighting them as strong candidates for further development. nih.gov

Table 2: Antileishmanial Activity of Derivative SB-200

| Leishmania Species | Form | IC50 (μM) | Source |

|---|---|---|---|

| L. braziliensis | Promastigote | 4.25 | nih.govresearchgate.net |

| L. major | Promastigote | 4.65 | nih.govresearchgate.net |

| L. infantum | Promastigote | 3.96 | nih.govresearchgate.net |

| L. infantum | Amastigote | 2.85 | researchgate.net |

Antioxidant Activity and Oxidative Stress Modulation

No studies were found that evaluated the potential for this compound to act as an antioxidant or to modulate oxidative stress. Research is available on the antioxidant properties of other thiophene-containing molecules, but this information is not applicable to the specified compound. nih.govresearchgate.netnih.gov

Pre-clinical In Vivo Efficacy and Mechanistic Insights (Animal Models)

There is no available research on the pre-clinical efficacy of this compound in any animal models.

Neuroprotective Effects in Animal Models

No publications were identified that investigated the neuroprotective effects of this compound in animal models. While neuroprotection is a known activity of some other heterocyclic compounds, no such data exists for this specific molecule. nih.gov

Antinociceptive Effects in Animal Models

The potential antinociceptive (pain-relieving) effects of this compound have not been reported in any animal studies found in the public domain. While other novel thiophene derivatives have been assessed for these properties, the results cannot be extrapolated to the compound . researchgate.netunifi.it

Structure Activity Relationship Sar Investigations of 2 Amino 4 Thiophen 2 Yl Butanamide Analogues

Impact of Substitutions on the Thiophene (B33073) Ring

The thiophene moiety is a versatile scaffold in medicinal chemistry, often serving as a bioisosteric replacement for phenyl rings to improve physicochemical properties and metabolic stability. nih.gov The biological activity of thiophene-containing compounds can be significantly altered by introducing various substituents onto the thiophene ring.

Research into thiophene derivatives has shown that the nature and position of substituents are critical. For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, substitutions on the thiophene ring were part of a broader strategy to create fungicides. mdpi.com The combination of the thiophene substructure with other active moieties like nicotinic acid led to compounds with excellent fungicidal activity. mdpi.com Similarly, studies on 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A₁ adenosine (B11128) receptor found that cycloalkylthiophenes, particularly tetrahydrobenzo[b]thiophene derivatives, were more potent than their 4,5-dimethyl analogues. nih.gov This suggests that fusing a cycloalkyl ring to the thiophene can enhance receptor modulation.

In the context of antimicrobial agents, the substitution pattern on the thiophene-2-carboxamide core has been shown to dictate efficacy. nih.gov Derivatives with a methoxy (B1213986) group on an adjacent aryl ring demonstrated superior inhibition against both Gram-positive and Gram-negative bacteria compared to those with methyl or chlorine substituents. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity. nih.gov These findings underscore that electronic and steric effects of substituents on the thiophene ring are key determinants of biological function.

Table 1: Impact of Thiophene Ring Substitutions on Biological Activity

| Base Scaffold | Substitution Type | Resulting Activity | Reference |

|---|---|---|---|

| 2-Amino-3-naphthoylthiophene | 4,5-dimethyl | Less potent as A₁ adenosine receptor enhancers. | nih.gov |

| 2-Amino-3-naphthoylthiophene | Fused tetrahydrobenzo[b]thiophene | More potent as A₁ adenosine receptor enhancers. | nih.gov |

| Thiophene-2-carboxamide | 3-amino group | Increased antioxidant activity. | nih.gov |

| Thiophene-2-carboxamide | Methoxy group on adjacent aryl | Better antibacterial activity than methyl or chloro groups. | nih.gov |

Role of the Butanamide Chain Length and Substitution Patterns

The length and substitution of the alkyl chain connecting the thiophene ring to the amide group are critical for modulating biological activity, primarily by influencing the compound's lipophilicity and its ability to fit into a target's binding pocket.

Studies on other classes of compounds have consistently shown that alkyl chain length is a determining factor for efficacy. For example, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects, while those with shorter chains (less than five carbons) were inactive. chemrxiv.org This demonstrates a clear relationship between chain length and antibacterial potency. Similarly, research on amphiphilic selenolanes revealed that the length of the fatty acid/alkyl group (from C6 to C14) not only improved cellular uptake but also modulated cytotoxicity. nih.gov Shorter chain (C6) conjugates were non-toxic and showed better antioxidant activity, whereas longer chains (≥C8) induced significant cytotoxicity. nih.gov

This principle also applies to drug adsorption and release from hydrogels, where an increase in alkyl chain length in hydrophobically-modified gelatin hydrogels enhanced the adsorption of a hydrophobic drug. matec-conferences.org In the context of 2-Amino-4-(thiophen-2-yl)butanamide, the four-carbon butanamide chain represents a specific length that could be optimized. Altering this length (e.g., to pentanamide (B147674) or hexanamide) or introducing substitutions along the chain would directly impact the molecule's hydrophilic-lipophilic balance (HLB), potentially affecting cell membrane permeability and interaction with molecular targets. nih.gov

Table 2: Influence of Alkyl Chain Length on Biological Properties

| Compound Class | Chain Length | Observed Effect | Reference |

|---|---|---|---|

| N-Alkylmorpholine Derivatives | < C5 | Inactive against MRSA. | chemrxiv.org |

| N-Alkylmorpholine Derivatives | C12-C16 | Highest bactericidal effects. | chemrxiv.org |

| Amphiphilic Selenolane Conjugates | C6 | Non-toxic, better antioxidant activity. | nih.gov |

| Amphiphilic Selenolane Conjugates | ≥ C8 | Significant cytotoxicity. | nih.gov |

Influence of Amine and Amide Modifications on Biological Activity

Modifications to the primary amine and the terminal amide of this compound are pivotal for altering its biological profile. These functional groups are often key interaction points with biological targets.

N-alkylation of 2-aminothiophenes has been historically challenging to achieve under mild conditions. nih.gov However, developing methods for such modifications is crucial, as they can significantly impact activity. For instance, in a series of aminobutyl-benzamides targeting sigma receptors, the introduction of an N-methyl group improved binding affinity for both σ₁ and σ₂ subtypes, supporting the importance of a tertiary nitrogen for receptor binding in that series. nih.gov

The amide group itself is also a prime target for modification. A wide range of biological activities, including antimicrobial and antitumor properties, are associated with amide derivatives. researchgate.netsphinxsai.com Replacing the terminal amide with different functionalities can lead to profound changes in activity. Studies on RNA have shown that replacing a native phosphate (B84403) linkage with a cationic amine linkage can destabilize RNA duplexes but also enhance the specificity of siRNA at certain positions. nih.gov While structurally different, this demonstrates how replacing a functional group (like an amide) with another (like an amine) can fine-tune biological outcomes. nih.gov In another example, the synthesis of N-(thiophen-2-yl) benzamide (B126) derivatives led to the identification of potent inhibitors of the BRAF(V600E) kinase, a key target in melanoma. nih.gov This highlights that modifying the amide portion by incorporating different aryl groups can direct the molecule towards specific and high-value biological targets.

Table 3: Effect of Amine and Amide Modifications

| Compound Class | Modification | Biological Outcome | Reference |

|---|---|---|---|

| Aminobutyl-benzamides | N-methylation | Improved affinity for σ₁ and σ₂ receptors. | nih.gov |

| siRNA | Phosphate replaced with Amine Linkage | Enhanced specificity but decreased on-target activity. | nih.gov |

| N-(thiophen-2-yl) benzamides | Varied benzamide substitutions | Identification of potent BRAF(V600E) inhibitors. | nih.gov |

Stereochemical Effects on Activity

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of a drug candidate can have a profound impact on its pharmacodynamic and pharmacokinetic properties. nih.gov For this compound, the carbon atom alpha to the amide group is a stereocenter, meaning the compound can exist as different enantiomers.

This suggests that for this compound, which has a structure analogous to an amino acid, one enantiomer is likely to be significantly more active than the other. The specific configuration (R or S) will determine how well the molecule fits into its target binding site and how it interacts with transporters and metabolizing enzymes. Therefore, controlling the stereochemistry is a critical aspect of drug design for this class of compounds to maximize therapeutic efficacy and minimize potential off-target effects associated with the less active enantiomer.

Table 4: Importance of Stereochemistry on Biological Activity

| Compound | Isomer | Biological Activity | Postulated Reason | Reference |

|---|---|---|---|---|

| 3-Br-acivicin | (5S, αS) | Significant antiplasmodial activity. | Recognition by L-amino acid transporters. | nih.gov |

| 3-Br-acivicin | Other isomers | Low or no antiplasmodial activity. | Poor uptake by cellular transporters. | nih.gov |

Potential Non Clinical and Advanced Material Applications

Applications as Chemical Probes for Biological Systems

While direct studies on 2-Amino-4-(thiophen-2-yl)butanamide as a chemical probe are not extensively documented, the structural components of the molecule suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The development of probes based on the this compound scaffold could be envisioned through several approaches.

Derivatives of 4-(thiophen-2-yl)butanamide have been investigated as potent and selective agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation. This suggests that with appropriate modifications, this compound could be developed into a probe for studying the function and localization of TRPV1. Furthermore, the amino group of the molecule offers a convenient point for the attachment of reporter groups, such as fluorophores or biotin, which are essential for the visualization and isolation of biological targets.

The development of molecular probes for furan-containing natural products using a Diels-Alder reaction has been demonstrated. beilstein-journals.org A similar strategy could potentially be adapted for thiophene-containing compounds like this compound, enabling their use in the discovery and characterization of novel bioactive molecules. Moreover, related compounds such as L-2-amino-4-thiophosphonobutyric acid have been shown to be potent agonists of group III metabotropic glutamate (B1630785) receptors (mGluRs), indicating that the aminobutanoic acid backbone is a viable scaffold for targeting specific receptor subtypes. nih.gov This opens the possibility of designing selective probes for mGluRs based on the this compound structure.

Role in Materials Science and Optoelectronics (e.g., Dyes, Sensors)

Thiophene-based molecules are renowned for their applications in materials science, particularly in the field of optoelectronics, owing to their favorable electronic properties. taylorfrancis.comderpharmachemica.com Thiophene-containing polymers and small molecules are key components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The potential for this compound in this arena lies in the inherent properties of the thiophene (B33073) ring, which can be tailored through chemical modification.

The π-conjugated system of the thiophene ring allows for efficient charge transport, a critical property for electronic devices. taylorfrancis.com The amino and amide groups in this compound could serve as handles for polymerization or for linking the molecule to other functional units to create more complex materials. For instance, the synthesis of functionalized thiophene-based pyrazole (B372694) amides has been explored for their nonlinear optical (NLO) properties, which are important for applications in photonics and telecommunications. nih.gov

Furthermore, the photophysical properties of aminonitrile derivatives, which share some structural similarities with the subject compound, have been investigated for their potential as fluorescent sensors. mdpi.com These compounds exhibit solvent-dependent fluorescence, suggesting their utility in sensing applications. mdpi.com Theoretical studies on other thiophene derivatives have also highlighted their potential as semiconductor materials with good optoelectronic properties, suitable for applications in thin films and electronics. The development of new fused thiophene derivatives as building blocks for optoelectronic devices is an active area of research. researchgate.net

Agrochemical Potential (e.g., Insecticidal, Nematicidal properties)

Thiophene derivatives have demonstrated significant potential in the agrochemical sector, exhibiting a broad spectrum of activities including insecticidal, nematicidal, and fungicidal properties. encyclopedia.pubnih.goveprajournals.comcabidigitallibrary.org Naturally occurring thiophenes, often found in plants of the Asteraceae family, are known to act as chemical defense agents against various pathogens. encyclopedia.pubnih.govcabidigitallibrary.org

Nematicidal Activity: Research has shown that various thiophene compounds possess potent nematicidal activity against root-knot nematodes like Meloidogyne incognita. nih.govacs.orgacs.org The thiophene skeleton is considered essential for this activity. nih.govacs.orgacs.org Some naturally occurring thiophenes have shown stronger nematicidal effects than the commercial nematicide abamectin. nih.govacs.orgacs.org Interestingly, some of these compounds exhibit non-phototoxic activity, which is a desirable trait for soil-applied nematicides. nih.govacs.orgacs.org

Insecticidal and Fungicidal Activity: Beyond nematodes, thiophene derivatives have also been investigated for their insecticidal and fungicidal properties. For instance, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and shown to exhibit excellent fungicidal activity against cucumber downy mildew. nih.gov One particular compound from this series demonstrated superior efficacy compared to commercial fungicides in field trials. nih.gov The thiophene moiety is considered a key contributor to the antifungal activity of these compounds. nih.gov While direct studies on the insecticidal properties of this compound are lacking, the broader class of thiophene amides has been explored for such applications. The synthesis and biological evaluation of various heterocyclic compounds, including those with thiophene rings, is a continuing area of research for the development of new and effective agrochemicals. researchgate.netbohrium.com

Table of Research Findings on Related Thiophene Derivatives

| Application Area | Related Compound Class | Key Research Finding | Reference |

|---|---|---|---|

| Chemical Probes | 4-(Thiophen-2-yl)butanamides | Derivatives act as potent and selective agonists of the TRPV1 ion channel. | |

| Materials Science | Thiophene-based pyrazole amides | Exhibit nonlinear optical (NLO) properties. | nih.gov |

| Agrochemical | Naturally Occurring Thiophenes | Show strong nematicidal activity against Meloidogyne incognita, some with non-phototoxic effects. | nih.govacs.orgacs.org |

| N-(thiophen-2-yl) nicotinamides | Demonstrate excellent fungicidal activity against cucumber downy mildew. | nih.gov |

Future Perspectives and Emerging Research Avenues for 2 Amino 4 Thiophen 2 Yl Butanamide

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by the pursuit of enhanced efficacy, sustainability, and novel applications. For the compound 2-Amino-4-(thiophen-2-yl)butanamide and its derivatives, future research is poised to unlock new potential across synthesis, pharmacology, computational science, and materials technology. The inherent structural features of this molecule—a chiral amino amide coupled with a versatile thiophene (B33073) ring—make it a compelling subject for continued investigation.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-Amino-4-(thiophen-2-yl)butanamide, and how are intermediates characterized?

- Answer : Synthesis typically involves coupling a thiophene-containing precursor with a suitably protected amino acid derivative. Key steps include:

- Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions.

- Nucleophilic substitution or amide bond formation under controlled pH and temperature (e.g., using DCC/HOBt as coupling agents).

- Deprotection under acidic or basic conditions.

- Characterization : Intermediates are validated via / NMR (to confirm regiochemistry), IR (amide bond confirmation at ~1650 cm), and mass spectrometry (to verify molecular weight). For new compounds, elemental analysis is required .

Q. What safety precautions are critical when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., argon) to prevent oxidation of the thiophene ring.

- Disposal : Follow institutional guidelines for organic amines and sulfur-containing waste .

Q. How does the thiophene ring influence the compound’s physicochemical properties?

- Answer : The thiophene ring contributes to:

- Lipophilicity : Enhanced by the sulfur atom’s electron-rich nature, increasing membrane permeability.

- UV-Vis absorption : Aromatic - transitions at ~250–280 nm (useful for HPLC detection).

- Acid-base behavior : The amino group (pKa ~9–10) and amide (pKa ~1–2) affect solubility in aqueous buffers .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Answer : Contradictions may arise from:

- Dynamic effects : Rotamers in solution (observable via variable-temperature NMR).

- Crystallographic disorder : X-ray structures may average positions of flexible groups.

- Method : Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental spectra. For example, optimize the geometry using B3LYP/6-31G(d) and simulate NMR shifts with GIAO .

Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?

- Answer :

- Catalyst screening : Test Pd-catalyzed cross-coupling for regioselective thiophene functionalization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield.

- Process analytics : Use inline FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Q. How do structural analogs (e.g., furan or pyridine substitutions) affect biological activity?

- Answer :

- Thiophene vs. Furan : Thiophene’s larger atomic radius and lower electronegativity enhance -stacking interactions with aromatic residues in enzymes (e.g., kinases).

- Pyridine substitution : Introduces basicity (pKa ~5), altering ionization state at physiological pH.

- Experimental validation : Compare IC values in enzyme inhibition assays (e.g., fluorescence polarization) and correlate with computed electrostatic potential maps .

Q. What computational methods predict the metabolic stability of this compound?

- Answer :

- Metabolite identification : Use in silico tools like MetaSite to predict cytochrome P450 oxidation sites (e.g., sulfur oxidation to sulfoxide).

- Docking studies : Simulate binding to CYP3A4 or CYP2D6 isoforms (PDB IDs: 4NY4, 5T3Q) with AutoDock Vina.

- MD simulations : Assess conformational stability in aqueous/lipid bilayers (GROMACS, AMBER) to estimate half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.